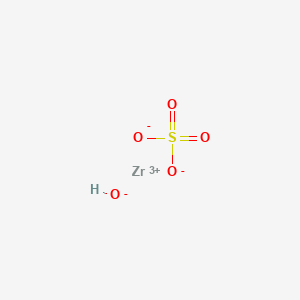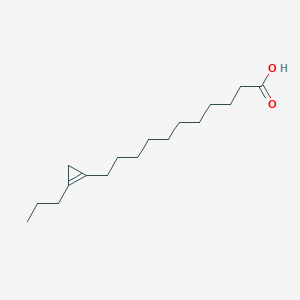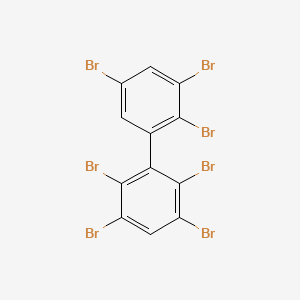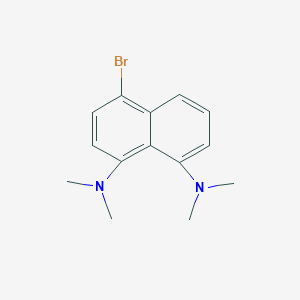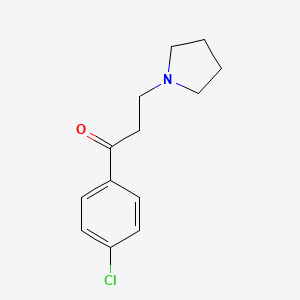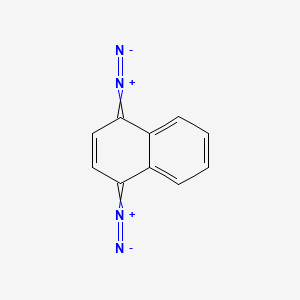
1,4-Bis(diazo)-1,4-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(diazo)-1,4-dihydronaphthalene is an organic compound characterized by the presence of two diazo groups attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(diazo)-1,4-dihydronaphthalene can be synthesized through the diazotization of 1,4-diaminonaphthalene. The process involves the following steps:
Diazotization Reaction: 1,4-diaminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable nucleophile to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1,4-Bis(diazo)-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of the diazo groups can yield hydrazine derivatives.
Substitution: The diazo groups can participate in substitution reactions with nucleophiles, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazo groups under mild conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
科学的研究の応用
1,4-Bis(diazo)-1,4-dihydronaphthalene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicinal Chemistry:
作用機序
The mechanism of action of 1,4-Bis(diazo)-1,4-dihydronaphthalene involves the reactivity of the diazo groups. These groups can undergo various transformations, such as:
Electrophilic Attack: The diazo groups can act as electrophiles, reacting with nucleophiles to form new bonds.
Radical Formation: Under certain conditions, the diazo groups can generate radicals, leading to radical-mediated reactions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures.
類似化合物との比較
Similar Compounds
1,4-Diaminonaphthalene: The precursor for the synthesis of 1,4-Bis(diazo)-1,4-dihydronaphthalene.
1,4-Naphthoquinone: An oxidation product of this compound.
1,4-Dihydronaphthalene: A reduced form of naphthalene with similar structural features.
Uniqueness
This compound is unique due to the presence of two diazo groups, which impart distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry and materials science.
特性
CAS番号 |
113656-99-8 |
|---|---|
分子式 |
C10H6N4 |
分子量 |
182.18 g/mol |
IUPAC名 |
1,4-didiazonaphthalene |
InChI |
InChI=1S/C10H6N4/c11-13-9-5-6-10(14-12)8-4-2-1-3-7(8)9/h1-6H |
InChIキー |
DJYYDGBGLCYSDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=[N+]=[N-])C=CC(=[N+]=[N-])C2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


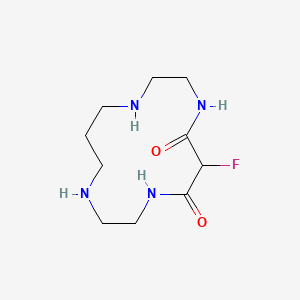
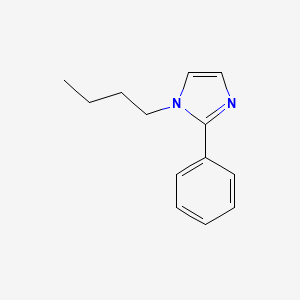
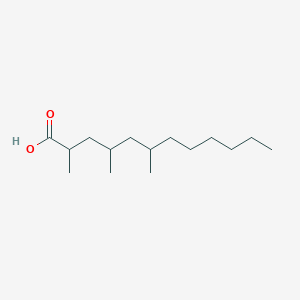
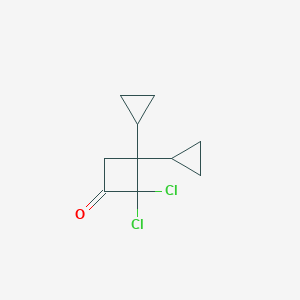
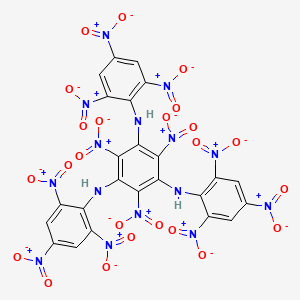
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
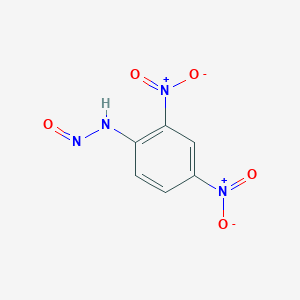
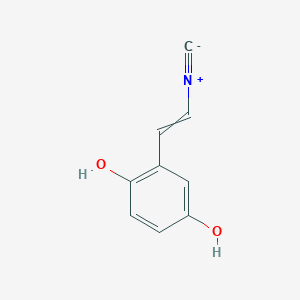
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
